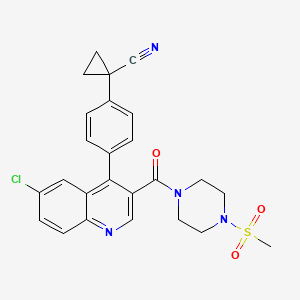

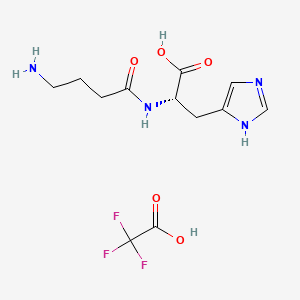

![molecular formula C28H38N4O B10829372 2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)

2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JNJ-42253432 is a novel, centrally permeable, high-affinity antagonist of the P2X7 receptor, which is an ATP-gated ion channel expressed in glial cells of the central nervous system. This compound has been developed by Janssen Research & Development and has shown promising pharmacokinetic and pharmacodynamic properties for in-vivo testing in rodents .

Preparation Methods

The synthesis of JNJ-42253432 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

JNJ-42253432 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

JNJ-42253432 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the P2X7 receptor and its role in various chemical processes.

Biology: The compound is used to investigate the biological functions of the P2X7 receptor in glial cells and its involvement in neurophysiology.

Medicine: JNJ-42253432 is being explored for its potential therapeutic applications in treating central nervous system disorders, including neuroinflammation and neurodegenerative diseases.

Industry: The compound’s high affinity and selectivity for the P2X7 receptor make it a valuable candidate for drug development and pharmaceutical research .

Mechanism of Action

JNJ-42253432 exerts its effects by antagonizing the P2X7 receptor, which is a ligand-gated ion channel activated by ATP. The compound blocks the ATP-induced current and the release of pro-inflammatory cytokines like interleukin-1 beta. This antagonism leads to a reduction in neuroinflammation and modulation of neurophysiological processes. The molecular targets and pathways involved include the P2X7 receptor, serotonin transporter, and various signaling pathways associated with inflammation and neurotransmission .

Comparison with Similar Compounds

JNJ-42253432 is unique among P2X7 receptor antagonists due to its high affinity, selectivity, and ability to penetrate the central nervous system. Similar compounds include:

JNJ-47965567: Another P2X7 antagonist developed by Janssen Pharmaceuticals with similar properties.

JNJ-54175446: A P2X7 antagonist with high brain penetration and pharmacokinetic properties.

JNJ-55308942: A P2X7 antagonist optimized for clinical viability in central nervous system diseases

Properties

Molecular Formula |

C28H38N4O |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide |

InChI |

InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33) |

InChI Key |

DIKKTLPJDURHSW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2C(=O)NCC3(CCCCC3)N4CCN(CC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

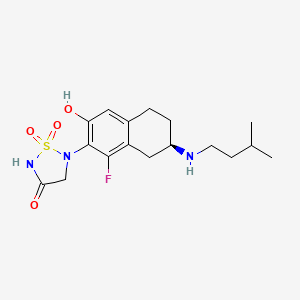

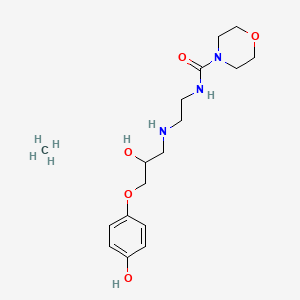

![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)

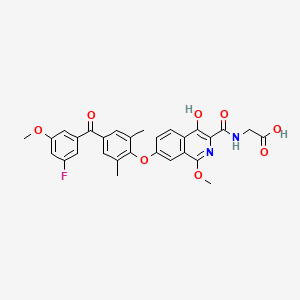

![[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10829302.png)

![64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829327.png)

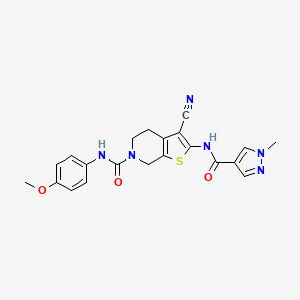

![4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10829338.png)

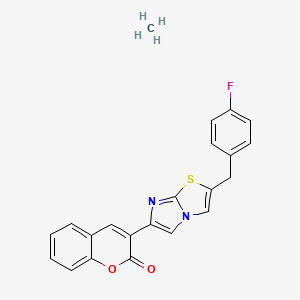

![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)

![4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B10829347.png)

![64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829367.png)